molecular formula C20H19N3O4S2 B3310565 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide CAS No. 946210-78-2

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide

Cat. No. B3310565
CAS RN: 946210-78-2
M. Wt: 429.5 g/mol
InChI Key: PTBGBROQJNTKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide exhibits various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and membrane integrity.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide is its potent antimicrobial and anticancer activity. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of the compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research involving N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide. One area of research could focus on further elucidating the compound's mechanism of action. This could involve studying the compound's effects on various cellular processes and identifying its molecular targets.
Another area of research could focus on developing more potent derivatives of the compound. This could involve modifying the structure of the compound to enhance its activity and reduce its toxicity.
Overall, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide is a promising compound that has the potential to be developed into a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to develop more potent derivatives of the compound.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide has been the subject of much scientific research due to its potential applications in various fields. One area of research has focused on the compound's antimicrobial properties. Studies have shown that the compound exhibits potent antimicrobial activity against a range of bacteria and fungi.
Another area of research has focused on the compound's potential as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may make it a promising candidate for further development as an anticancer agent.

properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-26-13-8-9-14(15(10-13)27-2)18(25)23-19-17(12-6-4-3-5-7-12)22-20(29-19)28-11-16(21)24/h3-10H,11H2,1-2H3,(H2,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBGBROQJNTKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide
Reactant of Route 2
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide
Reactant of Route 6
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2,4-dimethoxybenzamide

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